6-Chloro-1-(2-methylphenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(2-methylphenyl)-1-oxohexane is an organic compound with the molecular formula C13H17ClO It is a chlorinated derivative of hexanone, featuring a chloro group and a methylphenyl group attached to the hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2-methylphenyl)-1-oxohexane typically involves the chlorination of 1-(2-methylphenyl)-1-hexanone. One common method is the reaction of 1-(2-methylphenyl)-1-hexanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C13H18O+SOCl2→C13H17ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(2-methylphenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 6-chloro-1-(2-methylphenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(2-methylphenyl)hexanol.
Substitution: Formation of 6-azido-1-(2-methylphenyl)-1-hexanone or 6-thio-1-(2-methylphenyl)-1-hexanone.
Scientific Research Applications
6-Chloro-1-(2-methylphenyl)-1-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(2-methylphenyl)-1-oxohexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylphenyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-1-hexanone: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Bromo-1-(2-methylphenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
6-Chloro-1-(2-ethylphenyl)-1-oxohexane: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Uniqueness
6-Chloro-1-(2-methylphenyl)-1-oxohexane is unique due to the presence of both a chloro group and a methylphenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-1-(2-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-11-7-4-5-8-12(11)13(15)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFQOTGSHGJRCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642364 |
Source
|
Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-14-3 |
Source
|
Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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